molecular formula C6H11IO3 B089622 2-(2-Iodoethyl)-1,3-dioxolane-4-methanol CAS No. 104-08-5

2-(2-Iodoethyl)-1,3-dioxolane-4-methanol

Cat. No.: B089622
CAS No.: 104-08-5
M. Wt: 258.05 g/mol
InChI Key: YPSNTKGTKXXRGU-UHFFFAOYSA-N
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Description

2-(2-Iodoethyl)-1,3-dioxolane-4-methanol is an organic compound characterized by the presence of an iodine atom attached to an ethyl group, which is further connected to a dioxolane ring and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iodoethyl)-1,3-dioxolane-4-methanol typically involves the reaction of 2-iodoethanol with 1,3-dioxolane under specific conditions. One common method includes the use of a base such as potassium carbonate to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodoethyl)-1,3-dioxolane-4-methanol can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the iodine atom, forming ethyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium cyanide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of 2-(2-hydroxyethyl)-1,3-dioxolane-4-methanol or 2-(2-cyanoethyl)-1,3-dioxolane-4-methanol.

    Oxidation: Formation of 2-(2-iodoethyl)-1,3-dioxolane-4-aldehyde or 2-(2-iodoethyl)-1,3-dioxolane-4-carboxylic acid.

    Reduction: Formation of 2-ethyl-1,3-dioxolane-4-methanol.

Scientific Research Applications

2-(2-Iodoethyl)-1,3-dioxolane-4-methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of radiolabeled compounds for diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Iodoethyl)-1,3-dioxolane-4-methanol involves its interaction with molecular targets such as enzymes and receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The dioxolane ring and methanol group can also contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Iodoethanol: Similar in structure but lacks the dioxolane ring.

    1,3-Dioxolane-4-methanol: Similar but lacks the iodine atom and ethyl group.

    2-(2-Bromoethyl)-1,3-dioxolane-4-methanol: Similar but with a bromine atom instead of iodine.

Uniqueness

2-(2-Iodoethyl)-1,3-dioxolane-4-methanol is unique due to the presence of both the iodine atom and the dioxolane ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

[2-(2-iodoethyl)-1,3-dioxolan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11IO3/c7-2-1-6-9-4-5(3-8)10-6/h5-6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSNTKGTKXXRGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(O1)CCI)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023151
Record name Iodinated Glycerol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104-08-5, 64585-60-0
Record name 2-(2-Iodoethyl)-1,3-dioxolane-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Iodoethyl)-1,3-dioxolane-4-methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodinated glycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064585600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-iodoethyl)-1,3-dioxolane-4-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.884
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-(2-IODOETHYL)-1,3-DIOXOLANE-4-METHANOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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